Cas no 2034494-82-9 (4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide)

4-Ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a furan-pyrazine hybrid scaffold, offering potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a sulfonamide moiety with a 4-ethylphenyl group and a furan-substituted pyrazine, suggesting possible bioactivity as a modulator of enzymatic or receptor targets. The compound’s design allows for structural versatility, facilitating further derivatization for SAR studies. Its synthetic route may involve efficient coupling strategies, ensuring reproducibility for research-scale applications. This molecule is of interest in drug discovery, particularly in exploring sulfonamide-based therapeutics with enhanced selectivity or pharmacokinetic properties. Proper handling and storage under inert conditions are recommended due to potential sensitivity.
4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide structure
2034494-82-9 structure
Product Name:4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide
CAS No:2034494-82-9
MF:C17H17N3O3S
MW:343.40018248558
CID:6066303
PubChem ID:122163028
Update Time:2025-06-07

4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide
    • 4-ethyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
    • 4-ethyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]benzenesulfonamide
    • AKOS032469835
    • F6574-0425
    • 4-ethyl-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
    • 2034494-82-9
    • Inchi: 1S/C17H17N3O3S/c1-2-13-3-5-15(6-4-13)24(21,22)20-11-16-17(19-9-8-18-16)14-7-10-23-12-14/h3-10,12,20H,2,11H2,1H3
    • InChI Key: SFHCJXYUFZJHCM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)CC)(NCC1C(C2=COC=C2)=NC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 343.09906259g/mol
  • Monoisotopic Mass: 343.09906259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 93.5Ų

4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide

Introduction to 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide (CAS No. 2034494-82-9)

4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 2034494-82-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-documented for their broad spectrum of biological activities, making them invaluable in the development of therapeutic agents. The molecular structure of this compound incorporates several key functional groups, including an ethyl substituent, a pyrazine ring fused with a furan moiety, and a benzene ring sulfonated at the 1-position. These structural features contribute to its unique chemical properties and potential pharmacological applications.

The synthesis of 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the furan-3-yl group into the pyrazine ring enhances the compound's ability to interact with biological targets, potentially modulating enzyme activity or receptor binding. This structural motif has been extensively studied in recent years due to its role in enhancing drug-like properties such as solubility and bioavailability. Additionally, the sulfonamide moiety is known for its ability to form hydrogen bonds with biological targets, which can improve binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide with greater accuracy. Molecular docking studies have revealed that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in metabolic disorders, inflammation, and cancer. The pyrazinopyrimidine core structure is particularly interesting as it has been identified as a key scaffold in several lead compounds that have advanced into clinical trials. The presence of the ethyl group at the nitrogen position further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological systems.

In vitro studies have demonstrated that derivatives of sulfonamides containing similar structural motifs can exhibit significant therapeutic potential. For instance, compounds with a furan ring substitution have shown promise in treating neurological disorders by modulating neurotransmitter receptor activity. The benzene sulfonamide moiety in 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide contributes to its stability and bioavailability, making it an attractive candidate for further development. Researchers are particularly interested in exploring its potential as an anti-inflammatory agent, given the growing evidence linking sulfonamides to modulation of inflammatory pathways.

The chemical properties of this compound also make it a valuable tool for mechanistic studies. The ability to selectively modify different parts of the molecule allows researchers to dissect its mode of action at a molecular level. For example, varying the substitution pattern on the pyrazine ring can provide insights into how steric and electronic factors influence binding affinity and specificity. Such structural modifications are crucial for optimizing drug candidates for clinical use. Furthermore, the compound's solubility profile can be fine-tuned by altering the substituents, which is essential for formulating effective pharmaceutical products.

Current research trends suggest that 4-ethyl-N-{3-(furan-3-yl)pyrazin-2-ylmethyl}benzene-1-sulfonamide may find applications beyond traditional therapeutic areas. Its unique structural features make it a promising candidate for developing novel materials with specialized functions, such as sensors or catalysts. The integration of sulfonamide derivatives into materials science is an emerging field that holds great potential for innovation. Additionally, the compound's ability to cross biological membranes may make it useful in drug delivery systems designed to enhance targeted therapy.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its structure and understanding its interactions with biological targets. These tools provide critical data for optimizing synthetic routes and predicting biological activity.

Future directions in research on 4-ethyl-N-{3-(furan-3-y l)pyrazin -2 - ylmethyl}benzene -1 - sulfon amide (CAS No. 2034494 -82 -9) include exploring its potential in combination therapies. The ability to develop compounds that act synergistically with existing drugs could lead to more effective treatments for complex diseases such as cancer and autoimmune disorders. Preclinical studies are needed to evaluate its safety profile and efficacy before moving into human trials. However, preliminary data suggest that this compound has the potential to address unmet medical needs by targeting multiple disease pathways simultaneously.

In conclusion,4 - ethyl - N - { 3 - ( furan - 3 - yl ) pyrazin - 2 - ylmethyl } benzene -1-sulfon amide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities。 Its synthesis presents challenges that require innovative approaches but offer opportunities for developing novel therapeutic agents。 As research continues,this compound is likely to play an increasingly important role in addressing global health challenges through targeted drug development。 The collaborative efforts of scientists across various disciplines will be essential in realizing its full potential。

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